Product packaging for 5-Ethenyl-2-fluoro-4-methylpyridine(Cat. No.:)

5-Ethenyl-2-fluoro-4-methylpyridine

Cat. No.: B13232173
M. Wt: 137.15 g/mol
InChI Key: LSWSOVXCPZIVPM-UHFFFAOYSA-N
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Description

5-Ethenyl-2-fluoro-4-methylpyridine is a fluorinated pyridine derivative with the molecular formula C8H8FN . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The structure features both a fluorine atom and an ethenyl group on the pyridine ring, which are valuable handles for further chemical modification. Fluorinated pyridines are of significant interest in pharmaceutical and agrochemical research because the introduction of fluorine can dramatically influence a molecule's biological activity, metabolic stability, and lipophilicity . For instance, structurally related compounds, such as 2-fluoro-4-methylpyridine, are key intermediates in the synthesis of potent p38α mitogen-activated protein (MAP) kinase inhibitors . The ethenyl group in this compound presents a reactive site for further transformations, including polymerization or functionalization via addition reactions, making it a useful precursor for developing more complex molecular architectures. This product is intended for research purposes as a chemical intermediate and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FN B13232173 5-Ethenyl-2-fluoro-4-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

5-ethenyl-2-fluoro-4-methylpyridine

InChI

InChI=1S/C8H8FN/c1-3-7-5-10-8(9)4-6(7)2/h3-5H,1H2,2H3

InChI Key

LSWSOVXCPZIVPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=C)F

Origin of Product

United States

Reactivity and Reaction Mechanisms of 5 Ethenyl 2 Fluoro 4 Methylpyridine

Reactivity Profiling of the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in 5-Ethenyl-2-fluoro-4-methylpyridine is dictated by the electronic and steric properties of its three substituents: a fluoro group at the 2-position, a methyl group at the 4-position, and an ethenyl (vinyl) group at the 5-position. The nitrogen heteroatom itself makes the pyridine ring electron-deficient compared to benzene (B151609), influencing its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns in Fluorinated Pyridines

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq When such reactions do occur, they typically proceed at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a destabilized intermediate with a positive charge on the electronegative nitrogen atom. uoanbar.edu.iq

The presence of a fluorine atom, as in 2-fluoropyridines, further deactivates the ring towards electrophiles due to its strong inductive electron-withdrawing effect. acs.org While fluorine can act as a weak π-donor through resonance, its inductive effect is dominant. Therefore, electrophilic substitution on this compound is expected to be challenging. If it were to occur, the substitution would likely be directed to the position least deactivated by the cumulative effects of the nitrogen atom and the fluoro substituent, which is the C-3 or C-5 position. However, the presence of the methyl group at C-4 and the ethenyl group at C-5 complicates predictions. The electron-donating methyl and ethenyl groups would favor substitution at positions ortho and para to them, but the overriding deactivating effect of the ring nitrogen and fluorine makes such reactions difficult.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2-, 4-, or 6-position. wikipedia.org The fluorine atom at the C-2 position in this compound is an excellent leaving group and strongly activates this position for nucleophilic attack. nih.govacs.org The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species whose stability is enhanced by the electron-withdrawing nitrogen atom. nih.gov

Numerous studies have demonstrated that 2-fluoropyridines readily undergo SNAr reactions with a wide variety of nucleophiles under relatively mild conditions. nih.gov This high reactivity allows for the selective displacement of the fluoride (B91410), even in the presence of other electrophilic functional groups. nih.gov Therefore, the C-2 position of this compound is the primary site for nucleophilic attack, enabling the introduction of various functional groups.

Table 1: General Reactivity of Substituted Pyridines in Nucleophilic Aromatic Substitution (SNAr)
Substituent at C-2 or C-4Leaving Group AbilityRing ActivationRelative Reaction Rate
-FGoodStrongly ActivatingHigh
-ClModerateActivatingModerate
-BrModerateActivatingModerate
-NO2ExcellentStrongly ActivatingVery High

Influence of Fluoro, Ethenyl, and Methyl Substituents on Ring Reactivity

Fluoro Group (at C-2): As discussed, this is a strongly deactivating group for electrophilic attack but a powerful activating group for nucleophilic substitution at its own position (C-2).

Methyl Group (at C-4): This is a weak electron-donating group through induction and hyperconjugation. It slightly activates the ring for electrophilic attack (directing to C-3 and C-5) and deactivates it for nucleophilic attack. rsc.org

Ethenyl Group (at C-5): The vinyl group can act as a weak electron-donating group through resonance, which would slightly activate the ring for electrophilic attack. Its electronic effect on nucleophilic substitution is less pronounced but would generally be deactivating.

The dominant reactive pathway for the pyridine nucleus of this compound is overwhelmingly the nucleophilic aromatic substitution at the C-2 position. The activating effect of the nitrogen atom and the excellent leaving group ability of the fluorine atom at this position create a highly electrophilic center, making it the most probable site for reaction with nucleophiles.

Ethenyl Group Transformations

The ethenyl (vinyl) group at the C-5 position provides a secondary site of reactivity, allowing for transformations characteristic of alkenes.

Polymerization Mechanisms of Ethenyl Pyridines (e.g., Poly(vinyl pyridine)s)

Ethenylpyridines, also known as vinylpyridines, are monomers that can undergo polymerization to form poly(vinyl pyridine)s. ontosight.ai The polymerization can proceed through various mechanisms, including free-radical, anionic, or cationic pathways, depending on the initiator and reaction conditions. The resulting polymers have applications in areas such as catalysis and materials science due to the presence of the basic pyridine nitrogen in the repeating units. ontosight.ai this compound can be expected to undergo similar polymerization reactions via its vinyl group, leading to a polymer with fluorinated, methylated pyridine side chains.

Cycloaddition Reactions (e.g., Diels-Alder reactions)

The ethenyl group can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. Vinylpyridines are generally considered electron-rich dienophiles, and their reaction with electron-poor dienes can be sluggish. However, the reactivity can be significantly enhanced by using Lewis acids. rsc.orgnih.gov The Lewis acid coordinates to the basic nitrogen atom of the pyridine ring, which withdraws electron density from the ethenyl group, making it a more electron-deficient and thus a more reactive dienophile. rsc.orgnih.gov This strategy has been successfully applied to promote Diels-Alder reactions of various vinylpyridines with unactivated dienes, affording cyclohexyl-appended pyridine structures with high yields and selectivity. rsc.orgnih.gov

Table 2: Lewis Acid Promotion in Diels-Alder Reactions of Vinylpyridines
VinylpyridineDieneConditionYieldReference
4-VinylpyridineIsopreneThermal (150 °C)9% nih.gov
4-VinylpyridineIsopreneBF3·OEt2 (0.5 equiv)71% nih.gov
2-Vinylpyridine2,3-DimethylbutadieneBF3·OEt2 (0.5 equiv)75% rsc.org

Therefore, this compound is expected to undergo Lewis acid-catalyzed Diels-Alder reactions, providing a pathway to complex heterocyclic structures.

Electrophilic and Radical Addition to the Vinyl Moiety

The vinyl group attached to the pyridine ring is susceptible to both electrophilic and radical addition reactions. The electronic nature of the pyridine ring significantly influences the reactivity and regioselectivity of these additions.

Electrophilic Addition: The pyridine ring is an electron-withdrawing group, which deactivates the vinyl group towards electrophilic attack compared to styrene. However, protonation of the pyridine nitrogen under acidic conditions can enhance the electrophilic character of the vinyl group, facilitating additions of less nucleophilic reagents. thieme-connect.com For instance, in the case of 4-vinylpyridine, hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN-H) occurs exclusively at the α-position to the pyridine ring, a result of the polarized nature of the vinylpyridine. thieme-connect.com Similarly, electrophilic additions to 2- and 4-vinylpyridines have been reported. acs.org It is therefore anticipated that this compound would undergo electrophilic additions, with the regioselectivity being influenced by the electronic effects of the fluoro and methyl substituents on the pyridine ring.

Radical Addition: The vinyl group is also a good acceptor for radical species. Visible-light-driven photoredox catalysis has emerged as a powerful tool for the addition of radicals to vinylpyridines. acs.org For example, prochiral ketyl and α-aminoalkyl radicals can add to vinylpyridimes to form functionalized pyridine derivatives. acs.org The reaction of N-methoxypyridinium salts with alkyl radicals generated from various precursors also demonstrates the high reactivity of the activated pyridine system towards radical addition. nih.gov These findings suggest that this compound would readily participate in radical addition reactions at the vinyl moiety, offering a pathway to a variety of substituted pyridine derivatives. The general mechanism for radical addition to a vinylpyridine is depicted below:

Figure 1: General mechanism of radical addition to a vinylpyridine.

Carbon-Fluorine Bond Activation Chemistry

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. nih.gov However, the C-F bond in fluoroaromatic compounds, including fluoropyridines, can be activated and functionalized, particularly through transition-metal mediation. ox.ac.ukyork.ac.uk

Transition-Metal Mediated C-F Activation in Fluorinated Pyridines

Transition metal complexes, particularly those of nickel, platinum, and rhodium, have been shown to mediate the cleavage of C-F bonds in fluoropyridines. ox.ac.ukacs.orgnih.gov The reaction typically proceeds via an initial η²-coordination of the fluoroaromatic ring to the metal center, followed by oxidative addition of the C-F bond to the metal. ox.ac.ukyork.ac.uk For example, platinum(0) complexes react with fluoropyridines, leading to C-F bond activation. acs.org The regioselectivity of C-F versus C-H bond activation is a critical aspect and is influenced by the metal, the ligands, and the substitution pattern on the pyridine ring. ox.ac.ukyork.ac.uk In some instances, the presence of ortho-fluorine substituents can thermodynamically favor C-H bond activation. rsc.org

The reaction of [Pt(PR₃)₂] (R = isopropyl, cyclohexyl) with 2,3,5-trifluoro-4-(trifluoromethyl)pyridine (B1334243) results in the formation of a cis-Pt(F)(aryl) complex, demonstrating direct C-F bond activation at the 2-position. acs.org It is plausible that this compound would undergo similar transition-metal-mediated C-F activation at the 2-position, providing a route for the introduction of new functional groups at this site.

Mechanistic Insights into C-F Bond Cleavage and Functionalization

The cleavage of a C-F bond at a transition metal center can occur through several mechanistic pathways. The most common is a three-center oxidative addition transition state. ox.ac.uk However, alternative phosphine-assisted mechanisms have been identified where the phosphine (B1218219) ligand actively participates in the C-F bond cleavage by acting as a fluorine acceptor. ox.ac.ukacs.org

Recent advancements have also highlighted the use of visible light photoredox catalysis for C-F bond cleavage. nih.gov This method often involves radical intermediates and can proceed under mild conditions. nih.gov The mechanism can involve the single-electron reduction of the fluorinated substrate to form a radical anion, which then eliminates a fluoride ion. nih.gov While much of the work has focused on polyfluorinated arenes and trifluoromethyl groups, the principles could potentially be applied to monofluoro-substituted pyridines.

Metalloenzymes have also been shown to be capable of mediating C-F bond cleavage, often through the action of high-valent metal-oxo species. nih.govrsc.org These biocatalytic systems provide insights into potential environmentally benign methods for defluorination. nih.gov

Role in Catalysis as a Ligand (e.g., in metal complexes)

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring readily coordinates to a wide range of metal centers. The electronic and steric properties of the substituents on the pyridine ring play a crucial role in modulating the properties of the resulting metal complexes and their catalytic activity.

The presence of a fluorine atom at the 2-position in this compound would make the pyridine nitrogen less basic compared to its non-fluorinated counterpart, which could influence its coordination to metal centers. Fluorinated ligands have been developed for catalysis in non-traditional solvents like supercritical CO₂ and fluorous solvents. liv.ac.uk

Furthermore, the vinyl group offers an additional site for coordination or for post-coordination modification. The combination of the pyridine nitrogen and the vinyl group could allow for this molecule to act as a bidentate ligand, potentially stabilizing catalytic intermediates. For example, in cobalt-catalyzed additions to 2-vinylpyridine, the pyridine nitrogen is thought to accelerate the reaction by coordinating to the metal and activating the vinyl group. nih.gov Therefore, this compound is expected to be a versatile ligand in homogeneous catalysis, with its electronic and steric profile offering opportunities for tuning catalytic performance.

Theoretical and Computational Studies of 5 Ethenyl 2 Fluoro 4 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the elucidation of molecular structures and properties with remarkable accuracy. For 5-Ethenyl-2-fluoro-4-methylpyridine, these methods provide crucial insights into its electronic landscape.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to determine its optimized geometry, vibrational frequencies, and electronic energies. These calculations reveal the intricate interplay of the fluoro, ethenyl, and methyl substituents on the pyridine (B92270) ring's electron distribution.

A typical DFT analysis would involve optimizing the molecular geometry to find the lowest energy conformation. This is followed by frequency calculations to ensure the optimized structure corresponds to a true minimum on the potential energy surface and to predict its infrared spectrum.

Ab Initio and Semi-Empirical Methods for Molecular Characterization

Beyond DFT, other computational methods contribute to a holistic understanding of this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a high level of theory and can be used to benchmark DFT results. While computationally more demanding, they provide a rigorous quantum mechanical description of the molecule.

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, approach. These methods are particularly useful for preliminary screenings of large sets of related molecules or for modeling larger systems where high-level ab initio or DFT calculations would be computationally prohibitive. For this compound, semi-empirical calculations can provide initial estimates of its electronic properties and reactivity.

Molecular Reactivity Predictions

Understanding the reactivity of a molecule is a key objective of computational studies. For this compound, several theoretical tools can be employed to predict its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how the molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethenyl group and the pyridine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly near the electron-withdrawing fluorine atom, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability.

Electrostatic Potential Mapping and Charge Distribution

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP map would highlight regions of negative potential (in red) and positive potential (in blue). The areas of negative potential, likely around the nitrogen atom of the pyridine ring and the fluorine atom, indicate regions that are attractive to electrophiles. Regions of positive potential would be found around the hydrogen atoms. This information is invaluable for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Transition State Analysis and Reaction Pathway Modeling

To gain a quantitative understanding of reaction mechanisms involving this compound, transition state analysis and reaction pathway modeling are employed. These computational techniques allow for the identification of transition state structures and the calculation of activation energies for potential reactions. By mapping out the entire reaction coordinate, from reactants to products via the transition state, chemists can predict the feasibility and kinetics of a given chemical transformation. For instance, modeling the addition of an electrophile to the ethenyl group would involve locating the transition state for this reaction and calculating the associated energy barrier, thereby providing a quantitative measure of the reaction's likelihood.

Conformational Analysis and Stereochemical Considerations

No published studies were found that specifically detail the conformational analysis or stereochemical considerations of this compound. Such an analysis would typically involve computational modeling to identify stable conformers arising from the rotation around the single bond connecting the ethenyl (vinyl) group to the pyridine ring. Key parameters of interest in such a study would include the dihedral angle between the plane of the pyridine ring and the plane of the vinyl group, as well as the energy barriers for rotation.

Advanced Spectroscopic Characterization of 5 Ethenyl 2 Fluoro 4 Methylpyridine

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its unique structural arrangement. The Raman spectrum of 5-Ethenyl-2-fluoro-4-methylpyridine is predicted to exhibit a series of characteristic bands arising from the vibrations of the pyridine (B92270) ring, the ethenyl (vinyl) substituent, the methyl group, and the carbon-fluorine bond.

Based on the analysis of its constituent functional groups, the following table outlines the predicted significant Raman active vibrational modes for this compound.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description of Motion
Pyridine Ring Breathing990 - 1050Symmetric radial stretching and contraction of the pyridine ring.
Pyridine Ring Trigonal Breathing1050 - 1080A trigonal deformation of the pyridine ring.
C-F Stretch1200 - 1300Stretching vibration of the carbon-fluorine bond.
CH₃ Rock1030 - 1060Rocking motion of the methyl group.
C=C Stretch (Ethenyl)1620 - 1650Stretching vibration of the carbon-carbon double bond in the ethenyl group.
=CH₂ Scissoring (Ethenyl)1410 - 1420In-plane scissoring motion of the terminal methylene group.
C-H in-plane bend (Pyridine ring)1000 - 1300In-plane bending of the carbon-hydrogen bonds on the pyridine ring.
C-H out-of-plane bend (Pyridine ring)700 - 900Out-of-plane bending of the carbon-hydrogen bonds on the pyridine ring.

Correlation with Related Pyridine and Benzene (B151609) Derivatives

The interpretation of the Raman spectrum of this compound is facilitated by comparing it with the spectra of simpler, related molecules such as pyridine, substituted pyridines, and analogous benzene derivatives. This correlational approach allows for the assignment of vibrational bands to specific functional groups and structural motifs.

The foundational vibrational modes of the pyridine ring are well-established. For instance, the ring breathing mode in pyridine is a strong, sharp band typically observed around 991 cm⁻¹. Substitution on the ring is known to shift the position and intensity of these characteristic bands.

The presence of a fluorine atom at the 2-position is expected to significantly influence the vibrational spectrum. Studies on 2-fluoropyridine show characteristic C-F stretching vibrations, and the electron-withdrawing nature of fluorine will perturb the electron distribution within the pyridine ring, affecting the frequencies of the ring modes.

The methyl group at the 4-position will introduce its own characteristic vibrations, such as C-H stretching and bending modes. The Raman spectrum of 4-methylpyridine (γ-picoline) exhibits a strong ring breathing mode shifted from that of pyridine, along with distinct methyl group vibrations.

The ethenyl (vinyl) group at the 5-position will contribute several characteristic bands, most notably the C=C stretching vibration, which is typically found in the 1620-1650 cm⁻¹ region. The position of this band can be sensitive to conjugation with the aromatic ring. Comparison with the Raman spectrum of styrene (vinylbenzene) would be particularly insightful for assigning the vibrational modes of the ethenyl substituent.

The following table provides a comparative overview of key vibrational modes in related pyridine and benzene derivatives.

CompoundPyridine Ring Breathing (cm⁻¹)C=C Stretch (cm⁻¹)Other Key Vibrations (cm⁻¹)
Pyridine~991-Ring modes at ~1030, ~1583
2-FluoropyridineShifted from 991-C-F stretch (~1250)
4-Methylpyridine~1000-CH₃ modes
Styrene (Vinylbenzene)Ring modes similar to benzene~1630Vinyl C-H modes
This compound (Predicted)~1000-1030~1630-1640C-F stretch (~1250), CH₃ modes

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak (M⁺˙) corresponding to its exact mass, followed by a series of fragment ions that reveal the connectivity of its constituent parts.

The predicted molecular weight of this compound (C₈H₈FN) is approximately 137.16 g/mol . The mass spectrum would therefore be expected to show a prominent molecular ion peak at m/z 137.

The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways, guided by the stability of the resulting cations and neutral radicals. Analysis of the mass spectra of related compounds provides a strong basis for predicting these fragmentation patterns. For instance, the GC-MS data for 2-fluoro-4-methylpyridine (B58000) shows a top peak at m/z 111 and a second highest at m/z 110 nih.gov. This suggests the loss of a methyl group followed by the loss of a hydrogen atom as a likely fragmentation pathway. Similarly, the mass spectrum of 2-methyl-5-vinylpyridine exhibits its top peak at m/z 119, with a significant peak at m/z 118, indicating the stability of the molecular ion and the loss of a hydrogen atom nih.gov. The mass spectrum of 4-vinylpyridine also shows a strong molecular ion peak at m/z 105 nih.gov.

Based on these analogous fragmentations, the following table outlines the expected major fragment ions for this compound.

m/zProposed Fragment IonProposed Neutral Loss
137[C₈H₈FN]⁺˙ (Molecular Ion)-
122[M - CH₃]⁺CH₃˙
110[M - HCN]⁺˙HCN
109[M - C₂H₄]⁺˙C₂H₄
96[M - CH₃ - C₂H₂]⁺CH₃˙, C₂H₂

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging, the resulting data offers unparalleled insight into the solid-state conformation and intermolecular interactions of this compound.

Although a crystal structure for this compound itself has not been reported, the structures of related vinylpyridine derivatives have been determined, providing a basis for predicting its solid-state characteristics. For example, the crystal structure of a palladium(II) complex containing 4-vinylpyridine has been elucidated, demonstrating that the vinylpyridine moiety can be readily incorporated into a crystalline lattice amanote.com. More relevantly, the crystal structure of (E)-4-(1-naphthylvinyl)pyridine has been reported, offering insights into the packing of a simple vinylpyridine derivative researchgate.net.

The crystal structure of this compound would be expected to reveal the planarity of the pyridine ring and the orientation of the ethenyl, fluoro, and methyl substituents. Intermolecular interactions, such as π-π stacking of the pyridine rings and C-H···F or C-H···N hydrogen bonds, would likely play a significant role in the crystal packing.

The following table presents a hypothetical set of key structural parameters for this compound based on known structures of related compounds.

ParameterExpected ValueSignificance
C-F Bond Length~1.35 ÅReflects the strength of the carbon-fluorine bond.
C=C Bond Length (Ethenyl)~1.34 ÅConfirms the double bond character of the ethenyl group.
Pyridine Ring Bond Lengths~1.38 - 1.40 ÅIndicates the aromatic character of the pyridine ring.
Torsion Angle (Pyridine-Ethenyl)Near 0° or 180°Indicates the degree of planarity and conjugation between the ring and the substituent.
Intermolecular Stacking Distance~3.4 - 3.8 ÅSuggests the presence and strength of π-π stacking interactions.

Advanced Research Applications and Future Directions for 5 Ethenyl 2 Fluoro 4 Methylpyridine

Building Block in Complex Molecular Architectures

The structural features of 5-Ethenyl-2-fluoro-4-methylpyridine make it a highly attractive building block for the synthesis of advanced materials. The presence of the ethenyl group offers a direct route to polymerization, while the fluorinated pyridine (B92270) ring provides a thermally and chemically robust core with tunable electronic properties.

Precursor in Organic Synthesis of Advanced Heterocyclic Compounds

While the direct synthesis of this compound is not yet documented in peer-reviewed literature, its construction can be envisioned through established synthetic methodologies for functionalized pyridines. A plausible route could commence with a commercially available lutidine derivative, such as 2-chloro-4-methylpyridine. Halogen exchange fluorination, a common method for introducing fluorine into heteroaromatic systems, could yield 2-fluoro-4-methylpyridine (B58000). Subsequent regioselective functionalization at the 5-position, potentially via lithiation followed by formylation, would provide a key aldehyde intermediate. A Wittig reaction or a similar olefination strategy could then be employed to install the ethenyl group, affording the target molecule.

The resulting this compound would serve as a versatile precursor for a variety of advanced heterocyclic compounds. The ethenyl group can undergo a wide range of chemical transformations, including but not limited to:

Diels-Alder Reactions: Acting as a dienophile, the ethenyl group can participate in [4+2] cycloadditions to construct complex, fused-ring systems.

Heck and Suzuki Couplings: The vinyl moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or other unsaturated fragments.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can convert the ethenyl group into a formyl group, providing a handle for further synthetic elaborations.

Epoxidation and Dihydroxylation: The double bond can be functionalized to introduce epoxide or diol functionalities, leading to chiral building blocks for asymmetric synthesis.

The strategic manipulation of the ethenyl group, in concert with the inherent reactivity of the fluorinated pyridine ring, opens avenues for the synthesis of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Monomer in Fluoropolymer and Network Material Development

The ethenyl group of this compound makes it a prime candidate for polymerization. Vinylpyridines are known to undergo polymerization via radical, cationic, and anionic mechanisms, and the resulting poly(vinylpyridine)s have found applications in various fields, including as binders, flocculants, and in the synthesis of ion-exchange resins. wikipedia.org

The incorporation of fluorine into the pyridine ring is expected to impart several desirable properties to the resulting polymer. Fluoropolymers are renowned for their:

High Thermal Stability: The strength of the carbon-fluorine bond contributes to exceptional resistance to heat and chemical degradation.

Chemical Inertness: The electron-withdrawing nature of fluorine shields the polymer backbone from chemical attack.

Low Surface Energy: This property translates to hydrophobicity and oleophobicity, making fluoropolymers useful for coatings and membranes.

Unique Electronic Properties: The presence of fluorine can significantly alter the dielectric constant and refractive index of a material.

The polymerization of this compound could be initiated using standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting homopolymer, poly(this compound), would possess a unique combination of properties derived from its fluorinated pyridine side chains.

Furthermore, this compound could be employed as a comonomer in copolymerizations with other vinyl monomers such as styrene, methyl methacrylate, or acrylonitrile. This would allow for the fine-tuning of the resulting copolymer's properties, leading to materials with tailored thermal, mechanical, and optical characteristics.

The development of network materials is another promising direction. Crosslinking agents could be introduced during polymerization, or the pyridine nitrogen could be utilized for post-polymerization crosslinking, leading to the formation of robust, insoluble networks. Such materials could find applications as high-performance resins, membranes for gas separation, or as solid supports in catalysis.

Ligand Design in Catalysis

The pyridine moiety is a ubiquitous ligand in coordination chemistry and catalysis. The electronic and steric properties of the pyridine ring can be readily modified by the introduction of substituents, allowing for precise control over the behavior of the resulting metal complexes.

Modulation of Metal Complex Reactivity and Selectivity

In this compound, the electronic nature of the pyridine ring is influenced by the opposing effects of the fluoro and methyl substituents. The fluorine atom at the 2-position is strongly electron-withdrawing, which decreases the electron density on the pyridine nitrogen, making it a weaker Lewis base. rsc.org Conversely, the methyl group at the 4-position is electron-donating, which partially mitigates the effect of the fluorine atom. This electronic tug-of-war results in a ligand with finely tuned donor properties.

The reduced basicity of the pyridine nitrogen, due to the fluorine substituent, can have several important consequences for the reactivity of a metal complex:

Increased Lewis Acidity of the Metal Center: A less electron-donating ligand will make the coordinated metal center more Lewis acidic, which can enhance its catalytic activity in reactions such as olefin polymerization or Friedel-Crafts alkylation.

Modified Redox Potential: The electronic properties of the ligand can influence the redox potential of the metal center, which is crucial for catalytic cycles involving oxidative addition and reductive elimination steps.

Enhanced Stability: In some cases, the presence of fluorine can increase the stability of a metal complex towards oxidation or decomposition. nih.gov

The steric environment around the metal center is also influenced by the substituents. The methyl group at the 4-position provides some steric bulk, which can be exploited to control the selectivity of a catalytic reaction. For example, in asymmetric catalysis, the steric hindrance of the ligand can influence the enantioselectivity of the reaction.

The ethenyl group at the 5-position adds another layer of complexity and opportunity. While it is electronically remote from the coordinating nitrogen atom, it could potentially participate in secondary interactions with the metal center or the substrate, influencing the transition state of a catalytic reaction. Moreover, the ethenyl group could be used to anchor the catalytic complex to a solid support, facilitating catalyst recovery and reuse.

Development of Novel Catalytic Systems

The unique electronic and steric profile of this compound makes it an attractive candidate for the development of novel catalytic systems for a variety of organic transformations. Some potential areas of application include:

Polymerization Catalysis: As a ligand for late transition metal catalysts, it could be used in the polymerization and oligomerization of olefins. The electronic properties of the ligand could influence the molecular weight and branching of the resulting polymers.

Cross-Coupling Reactions: Palladium complexes bearing this ligand could be investigated as catalysts for Heck, Suzuki, and other cross-coupling reactions. The tunable electronic properties could lead to improved catalyst performance and broader substrate scope.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis, for example, in hydrogenation or hydrosilylation reactions.

C-H Activation: The development of catalysts for the direct functionalization of C-H bonds is a major goal in modern organic synthesis. The unique properties of this ligand could be beneficial in the design of catalysts for selective C-H activation.

The ability to fine-tune the ligand's properties through modification of the substituents on the pyridine ring provides a powerful tool for the rational design of new and improved catalytic systems.

Future Research Directions in Fluorinated Pyridine Chemistry

The exploration of this compound and related fluorinated pyridines opens up a number of exciting avenues for future research. A key initial step will be the development of an efficient and scalable synthesis of this compound. Once available, a systematic investigation of its polymerization behavior, both as a homopolymer and in copolymerizations, will be crucial to understanding the structure-property relationships of the resulting materials. This would include detailed characterization of their thermal, mechanical, and optical properties.

In the realm of catalysis, a comprehensive study of the coordination chemistry of this compound with a range of transition metals will be necessary. This will provide fundamental insights into its bonding and electronic properties as a ligand. Subsequently, the catalytic activity of these metal complexes in various organic transformations should be explored, with a focus on understanding how the unique combination of substituents influences reactivity and selectivity.

Furthermore, the ethenyl group offers opportunities for post-polymerization modification and the creation of functional materials. For example, the pyridine nitrogen could be quaternized to create charged polymers for applications in ion-exchange or as antimicrobial agents. The ethenyl group could also be used as a reactive handle for grafting other molecules onto the polymer backbone, leading to the development of "smart" materials with responsive properties.

The study of fluorinated pyridine chemistry is a rapidly evolving field, and compounds like this compound represent the next frontier in the design of advanced materials and catalysts. nih.gov The interplay of the ethenyl, fluoro, and methyl functionalities on the robust pyridine core provides a rich platform for fundamental research and the development of new technologies.

Sustainable Synthesis Routes

The growing emphasis on green chemistry is steering the development of synthetic pathways for specialty chemicals like this compound towards more environmentally benign processes. nih.gov Research in this area is focused on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. ijarsct.co.in

Catalytic Cross-Coupling Reactions:

A promising avenue for the sustainable synthesis of this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions. nobelprize.org These methods are known for their high efficiency and selectivity in forming carbon-carbon bonds. acs.org A hypothetical sustainable route could involve the coupling of a suitable organoboron or organozinc derivative of ethene with a 2-fluoro-4-methyl-5-halopyridine precursor. The use of modern palladium catalysts with high turnover numbers allows for very low catalyst loadings, minimizing metal contamination in the final product.

Reaction Component Conventional Approach Sustainable Alternative Anticipated Benefits
Catalyst High-loading palladium catalystsLow-loading, high-efficiency palladium catalysts or biocatalysts ijarsct.co.inReduced metal waste, lower cost
Solvent Anhydrous organic solvents (e.g., toluene, THF)Bio-renewable solvents (e.g., 2-MeTHF) tandfonline.com or aqueous systemsReduced VOC emissions, improved safety
Energy Input Conventional heatingMicrowave-assisted synthesis ijarsct.co.inFaster reaction times, lower energy consumption

Microwave-Assisted Organic Synthesis (MAOS):

Integration into High-Performance Materials

The distinct structural features of this compound make it an attractive building block for a variety of high-performance materials. The vinyl group serves as a polymerizable handle, while the fluorinated pyridine core can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Fluorinated Polymers:

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal and chemical stability, low surface energy, and unique electrical properties. mdpi.com By incorporating this compound as a monomer or co-monomer in polymerization reactions, it is possible to create novel fluorinated polymers with enhanced functionalities. The presence of the pyridine ring can introduce a site for quaternization, leading to the development of ion-containing polymers for applications in membranes and sensors. mdpi.com

Advanced Coatings and Films:

Polymers derived from this compound are expected to exhibit low surface energy and hydrophobicity, characteristic of fluorinated materials. nih.gov This makes them promising candidates for the development of advanced coatings with anti-fouling, self-cleaning, and corrosion-resistant properties. The pyridine moiety can also enhance adhesion to various substrates.

Materials for Electronic and Optical Applications:

The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the electronic properties of polymers incorporating this monomer. This could lead to applications in organic electronics, such as in the fabrication of dielectric layers or as components in organic light-emitting diodes (OLEDs). Functionalized pyridines have been investigated for their hole-transporting capabilities in OLEDs. nih.gov

Material Class Potential Application Key Property Contribution from this compound
Fluorinated Polymers Fuel cell membranes, chemical-resistant sealsThermal and chemical stability from the C-F bond; ion conductivity upon quaternization of the pyridine nitrogen. mdpi.commdpi.com
Specialty Copolymers pH-responsive drug delivery systemsThe pyridine unit allows for pH-sensitive protonation and swelling behavior.
Cross-linked Networks High-performance thermosets, advanced compositesThe vinyl group allows for cross-linking, leading to materials with high mechanical strength and thermal resistance.

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